molecular formula C9H9N3O B3379978 phenyl(4H-1,2,4-triazol-3-yl)methanol CAS No. 18011-28-4

phenyl(4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B3379978
CAS No.: 18011-28-4
M. Wt: 175.19 g/mol
InChI Key: LMZVNLVHAMIVEJ-UHFFFAOYSA-N
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Description

Phenyl(4H-1,2,4-triazol-3-yl)methanol (CAS 18011-28-4) is a chemical compound built on the 1,2,4-triazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 1,2,4-triazole core is recognized as a privileged structure in pharmaceutical research due to its diverse biological activity and its ability to act as an isostere for amide, ester, and carboxylic acid functional groups . This motif is an integral pharmacophore found in numerous clinically approved drugs, including antifungal agents (e.g., fluconazole, voriconazole), anticancer drugs (e.g., anastrozole), and anticonvulsants . Researchers value this compound for developing new therapeutic agents, and its applications extend into material science and as a building block for more complex molecular architectures . The compound has the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

phenyl(1H-1,2,4-triazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6,8,13H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZVNLVHAMIVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286121
Record name α-Phenyl-1H-1,2,4-triazole-5-methanol
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Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18011-28-4
Record name α-Phenyl-1H-1,2,4-triazole-5-methanol
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Record name α-Phenyl-1H-1,2,4-triazole-5-methanol
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Record name phenyl(4H-1,2,4-triazol-3-yl)methanol
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Synthetic Methodologies for Phenyl 4h 1,2,4 Triazol 3 Yl Methanol

Historical and Contemporary Approaches to the Core Triazole Ring System

The construction of the 1,2,4-triazole (B32235) ring is a cornerstone of heterocyclic chemistry, with several named reactions forming the basis of both historical and modern synthetic strategies. These methods typically involve the cyclization of precursors containing the necessary nitrogen and carbon atoms in a linear arrangement.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring system is primarily achieved through cyclization reactions that assemble the five-membered ring from appropriate acyclic precursors. Two of the most classical and widely cited methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , first described by Guido Pellizzari, involves the condensation of an amide with an acylhydrazide to form a 1,2,4-triazole. asianpubs.orgwikipedia.org This reaction is a versatile method for the synthesis of mono-, di-, and trisubstituted 1,2,4-triazoles. uthm.edu.my The mechanism initiates with the nucleophilic attack of the nitrogen atom of the hydrazide on the carbonyl carbon of the amide, followed by intramolecular cyclization and dehydration to yield the triazole ring. wikipedia.org

The Einhorn-Brunner reaction is another significant method for synthesizing 1,2,4-triazoles. This reaction involves the condensation of diacylamines with hydrazines or monosubstituted hydrazines, typically in the presence of a weak acid. scispace.comwikipedia.org The mechanism proceeds through the protonation of a carbonyl group of the imide, followed by nucleophilic attack by the hydrazine (B178648), leading to a series of intermediates that ultimately cyclize and dehydrate to form the 1,2,4-triazole ring. wikipedia.org

In addition to these classical methods, modern approaches often utilize multicomponent reactions and cycloadditions to construct the triazole ring with high efficiency and diversity. organic-chemistry.org

Specific Precursors and Reagents Utilized in Synthesis

The synthesis of substituted 1,2,4-triazoles relies on a variety of precursors and reagents that provide the necessary carbon and nitrogen framework for the heterocyclic ring.

Key precursors for the formation of the 1,2,4-triazole ring, particularly through methods like the Pellizzari reaction, include:

Acylhydrazides: These compounds, which can be prepared from the corresponding carboxylic acids or their esters and hydrazine, provide a crucial N-N-C fragment of the triazole ring. uthm.edu.myscispace.com

Amides and Nitriles: Amides, such as formamide, or nitriles can serve as the carbon and nitrogen source to complete the triazole ring when reacted with an acylhydrazide. uthm.edu.myscipublications.com

For the Einhorn-Brunner reaction, the primary precursors are:

Diacylamines (Imides): These molecules provide the C-N-C backbone of the resulting triazole.

Hydrazines: Hydrazine or its substituted derivatives react with the diacylamine to form the triazole ring. scispace.comwikipedia.org

The following table provides examples of common precursors and reagents used in the synthesis of 1,2,4-triazoles.

Precursor/ReagentRole in Triazole Synthesis
Hydrazine Hydrate (B1144303)A common source of the N-N unit in the triazole ring.
FormamideProvides a carbon and nitrogen atom for ring closure. scispace.com
AcylhydrazidesKey intermediates containing the N-N-C fragment. uthm.edu.my
Diacylamines (Imides)Precursors for the Einhorn-Brunner reaction. scispace.com
NitrilesCan react with hydrazides to form the triazole ring. uthm.edu.my
Potassium CarbonateOften used as a base in the cyclization reaction. uthm.edu.my
Weak AcidsCatalyze the Einhorn-Brunner reaction. scispace.com

Targeted Synthesis of Phenyl(4H-1,2,4-triazol-3-yl)methanol

Based on the general synthetic principles for 1,2,4-triazoles, a targeted synthesis for this compound can be proposed. This would logically involve the preparation of a key precursor, mandelic acid hydrazide, followed by its cyclization to form the desired triazole ring.

Reaction Pathways and Mechanisms

A plausible synthetic route to this compound would start from mandelic acid. The synthesis would likely proceed through the following key steps:

Esterification of Mandelic Acid: Mandelic acid can be esterified, for example, with methanol (B129727) in the presence of an acid catalyst to form methyl mandelate.

Hydrazinolysis of the Ester: The resulting ester, methyl mandelate, can then be reacted with hydrazine hydrate to produce mandelic acid hydrazide . chemicalbook.com This is a crucial intermediate that contains the phenyl and hydroxyl-bearing carbon that will become the substituent at the 3-position of the triazole ring.

Cyclization to form the 1,2,4-Triazole Ring: The mandelic acid hydrazide would then undergo a cyclization reaction with a suitable one-carbon synthon. A common and effective reagent for this purpose is formamide . scispace.com This reaction is a variation of the Pellizzari reaction, where the formamide provides the remaining carbon and nitrogen atoms needed to close the five-membered triazole ring.

The mechanism for the final cyclization step would likely follow the established pathway for the Pellizzari reaction. The nitrogen of the mandelic acid hydrazide would attack the carbonyl carbon of formamide, leading to a series of condensation and dehydration steps that result in the formation of the aromatic and stable 1,2,4-triazole ring.

Reaction Conditions and Parameter Optimization

The efficiency of the proposed synthesis of this compound would be highly dependent on the optimization of reaction conditions for each step.

For the esterification and hydrazinolysis steps, standard literature procedures for these transformations would likely be effective.

The critical cyclization step would require careful optimization. Based on analogous Pellizzari-type reactions, the following parameters would be important:

Temperature: Classical Pellizzari reactions often require high temperatures, sometimes exceeding 200°C. wikipedia.org However, modern variations, especially those employing microwave irradiation, can proceed at lower temperatures.

Solvent: While some reactions are carried out neat, high-boiling solvents like n-butanol are sometimes used, particularly in microwave-assisted syntheses. uthm.edu.my

Catalyst: The use of a base, such as potassium carbonate, can facilitate the reaction between the hydrazide and the nitrile or amide. uthm.edu.my

Reaction Time: Conventional heating methods can require several hours for the reaction to reach completion. nih.gov

The following table outlines typical reaction conditions for the synthesis of 1,2,4-triazoles from hydrazides, which could be adapted for the synthesis of the target compound.

Reaction StepReagentsSolventTemperature (°C)Time (hours)Yield (%)
CyclizationAcyl Hydrazide, FormamideNeat150-2002-660-80
CyclizationAcyl Hydrazide, Nitrile, K₂CO₃n-Butanol150 (Microwave)0.5-275-90
CyclizationAcyl Hydrazide, Amidine, Weak AcidEthanolReflux4-865-85

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of 1,2,4-triazoles, and by extension to this compound, has gained significant attention. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of 1,2,4-triazoles. uthm.edu.mynih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. scielo.org.za The reaction of a hydrazide with a nitrile or amide under microwave conditions is a well-established green method for forming the 1,2,4-triazole ring. uthm.edu.myscipublications.com

Ultrasound-assisted synthesis is another green chemistry technique that has been successfully applied to the synthesis of 1,2,4-triazole derivatives. asianpubs.orgnih.gov Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. asianpubs.org

The use of greener solvents, or even solvent-free conditions, is also a key aspect of green chemistry in this context. The direct reaction of a hydrazide with formamide without an additional solvent is an example of a more environmentally friendly approach. scispace.com

Advanced Spectroscopic and Structural Elucidation of Phenyl 4h 1,2,4 Triazol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Phenyl(4H-1,2,4-triazol-3-yl)methanol, ¹H, ¹³C, and ¹⁵N NMR, complemented by two-dimensional (2D) techniques, provide a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the phenyl ring, the triazole ring, the methanolic hydroxyl group, and the methylene (B1212753) bridge.

The protons of the monosubstituted phenyl ring typically appear in the aromatic region, between δ 7.0 and 8.0 ppm. urfu.rursc.orgufv.brrsc.orgnih.gov The exact chemical shifts and coupling patterns depend on the electronic effects of the triazole substituent. The proton on the triazole ring (C5-H) is expected to resonate as a singlet further downfield, often above δ 8.0 ppm, due to the deshielding effect of the heterocyclic ring. ufv.br

The methylene protons (-CH₂OH) would likely appear as a singlet in the region of δ 4.5-5.5 ppm. urfu.ru The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. The labile nature of the triazole N-H proton means it may also appear as a broad singlet, potentially in the range of δ 10.0-13.0 ppm, and its signal may exchange with D₂O. urfu.ruufv.br

Representative ¹H NMR Data for this compound Moiety

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl-H7.0 - 8.0Multiplet
Triazole-H (C5-H)> 8.0Singlet
Methylene-H (-CH₂OH)4.5 - 5.5Singlet
Hydroxyl-H (-OH)VariableBroad Singlet
Triazole-NH10.0 - 13.0Broad Singlet

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Skeletal Assignments

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the phenyl, triazole, and methanol (B129727) carbons.

The carbons of the phenyl ring typically resonate in the δ 120-140 ppm range. urfu.rursc.orgufv.brrsc.org The carbon attached to the triazole ring (ipso-carbon) will have a chemical shift influenced by the heterocyclic system. The two carbon atoms of the 1,2,4-triazole (B32235) ring (C3 and C5) are expected to appear in the downfield region, typically between δ 145 and 165 ppm, due to the electron-withdrawing nature of the nitrogen atoms. urfu.ruufv.br The C3 carbon, being attached to the hydroxymethyl and phenyl-substituted nitrogen, and the C5 carbon will have distinct chemical shifts. The methylene carbon (-CH₂OH) signal is anticipated to be found in the more upfield region, likely between δ 50 and 65 ppm. urfu.ru

Representative ¹³C NMR Data for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
Phenyl-C120 - 140
Triazole-C3145 - 165
Triazole-C5145 - 165
Methylene-C (-CH₂OH)50 - 65

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show the coupling network within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the phenyl C-H bonds, the triazole C5-H, and the methylene group (-CH₂OH).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for connecting the different structural units. For example, correlations would be expected between the methylene protons and the C3 carbon of the triazole ring, as well as the ipso-carbon of the phenyl ring. It would also help to confirm the attachment of the phenyl group to the N4 position of the triazole ring by observing correlations between the phenyl protons and the triazole carbons.

Nitrogen-15 (¹⁵N) NMR Spectroscopy in Triazole Systems

¹⁵N NMR spectroscopy is a highly sensitive tool for probing the electronic environment of nitrogen atoms within a molecule. In the 1,2,4-triazole ring of this compound, there are three distinct nitrogen environments (N1, N2, and N4).

The chemical shifts of these nitrogen atoms are influenced by their position in the ring, tautomerism, and the nature of the substituents. Generally, pyridinic-type nitrogens (doubly bonded) are more shielded than pyrrolic-type nitrogens (singly bonded and part of the aromatic system). The N4 nitrogen, being substituted with a phenyl group, will have a chemical shift distinct from the unsubstituted N1 and N2 nitrogens. The study of ¹⁵N NMR can provide valuable insights into the tautomeric equilibrium of the 4H-1,2,4-triazole ring in solution. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopic Characterization of Functional Groups

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the methanol group, with the broadening due to hydrogen bonding. nih.gov The N-H stretching vibration of the triazole ring is also expected in this region, often appearing as a sharper peak superimposed on the broad O-H band. nih.gov

The aromatic C-H stretching vibrations of the phenyl ring typically appear just above 3000 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are expected in the 1500-1650 cm⁻¹ region. nih.gov The C-N stretching vibrations would be observed in the 1100-1300 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is typically found around 1050 cm⁻¹.

Representative IR Absorption Data for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
O-H (Alcohol)3200 - 3600 (broad)Stretching
N-H (Triazole)3100 - 3300Stretching
C-H (Aromatic)3000 - 3100Stretching
C=N (Triazole)1500 - 1650Stretching
N=N (Triazole)1500 - 1650Stretching
C-O (Alcohol)1000 - 1200Stretching
C-N (Triazole)1100 - 1300Stretching

Raman Spectroscopy for Molecular Vibrations

Detailed Raman spectroscopic data for this compound, which would provide insights into its molecular vibrations and structural fingerprint, are not currently available in the reviewed scientific literature. Such data would typically include the assignment of characteristic vibrational modes for the phenyl ring, the 4H-1,2,4-triazole ring, and the methanol group.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

While general UV-Vis absorption data might be noted in broader studies, specific analyses of the electronic transitions for this compound are not detailed in the available literature. A thorough UV-Vis analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the electronic transitions (e.g., π → π* and n → π*) within the molecule's chromophores.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data detailing the fragmentation pattern of this compound could not be located. This analysis is crucial for confirming the molecular weight and elucidating the structure by observing the fragmentation pathways under ionization.

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

Without a crystal structure, the analysis of intermolecular interactions, such as hydrogen bonding networks, which govern the packing of molecules in the crystalline lattice, cannot be performed. This information is vital for understanding the physical properties of the compound in its solid form.

Computational and Theoretical Investigations of Phenyl 4h 1,2,4 Triazol 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and energetic properties of molecules. For derivatives of 1,2,4-triazole (B32235), DFT methods have been extensively applied to elucidate their ground-state characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,2,4-triazole derivatives, DFT calculations, often using functionals like M06/6-311G(d,p), are employed to ascertain their optimized geometries. nih.gov In a study on related compounds, the planarity of the triazole ring and the dihedral angles between the triazole and adjacent phenyl rings are critical parameters determined through optimization. For instance, in the crystal structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, the triazole rings are planar, with the phenyl substituents twisted relative to these planes. nih.gov Similarly, for 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, the triazole ring and the conjugated phenyl ring are twisted by 43.2(1)°. mdpi.com

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive. nih.gov

DFT calculations have been used to determine the HOMO-LUMO gaps for various 1,2,4-triazole derivatives. For a series of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide compounds, the HOMO-LUMO energy gaps were calculated to be in the range of 4.618 to 5.637 eV. nih.gov The distribution of the HOMO and LUMO orbitals across the molecule indicates the regions that are likely to act as electron donors and acceptors, respectively. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected 1,2,4-Triazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
7a ¹-7.128-1.4915.637
7b ¹-6.973-1.3585.615
7c ¹-7.144-2.5264.618

¹Data for N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is critical for predicting how a molecule will interact with other molecules and biological targets. researchgate.net The MEP analysis helps in understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. pensoft.net For a molecule like phenyl(4H-1,2,4-triazol-3-yl)methanol, MD simulations can explore the different conformations accessible at a given temperature by solving Newton's equations of motion for the atoms. mdpi.com

These simulations can reveal the preferred orientations of the phenyl and methanol (B129727) groups relative to the triazole ring and how these might change in a solvent or when interacting with another molecule. A study on 1,2,4-triazole derivatives used MD simulations to investigate the stability of ligand-receptor complexes, analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility of different parts of the molecule. pensoft.net While a specific conformational analysis for this compound is not available in the provided results, the methodology from studies on related triazole compounds can be applied. For instance, MD simulations on 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists highlighted how different binding modes affect the conformation of the surrounding protein helices. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding efficacy/safety outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties. While often used to predict biological activity, the methodology itself is based on correlating molecular descriptors (numerical representations of chemical information) with a particular outcome, which can also be a physicochemical property.

A 3D-QSAR study on substituted 1,2,4-triazole derivatives utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. nih.gov This approach generates a model based on steric and electrostatic fields around the molecules. The resulting model can then be used to predict the properties of new, unsynthesized compounds. The statistical quality of the QSAR model is assessed through parameters like the squared correlation coefficient (r²) and the internal (q²) and external (pred_r²) predictivity values. nih.gov For a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives, a 3D-QSAR model was developed that showed a strong correlation between the descriptors and the observed activity. nih.gov The model identified specific steric and electrostatic field points that were important for the activity, providing insights into the structural features that influence the property being studied. nih.gov

Tautomeric Equilibrium Studies of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. ijsr.net The two main tautomers are the 1H- and 4H-1,2,4-triazoles. ijsr.net Theoretical modeling, often in conjunction with spectroscopic methods, is used to determine the relative stability of these tautomers and the position of the tautomeric equilibrium. researchgate.net

Studies have shown that the relative stability of the tautomers is influenced by the nature and position of substituents on the triazole ring. researchgate.net For many substituted 1,2,4-triazoles, the 1H-tautomer is found to be more stable than the 4H-tautomer. ijsr.net In the case of 3-mercapto-1,2,4-triazoles, a thione-thiol tautomerism is also possible, with the thione form generally being predominant. ijsr.net The presence of multiple nucleophilic centers in some 1,2,4-triazole derivatives can also lead to keto-enol tautomerism. mdpi.com Understanding the tautomeric preferences of this compound is crucial as different tautomers can exhibit different physicochemical properties and interaction profiles.

Derivatization and Analog Development of Phenyl 4h 1,2,4 Triazol 3 Yl Methanol

Synthesis of Substituted Phenyl(4H-1,2,4-triazol-3-yl)methanol Analoguesmdpi.comnih.govorganic-chemistry.orgresearchgate.netmdpi.com

The synthesis of analogues of this compound is a multi-faceted area of research, primarily driven by the quest for compounds with enhanced biological activities or specific material properties. The foundational structure is typically assembled through the cyclization of precursor molecules, which can be strategically chosen to incorporate desired substituents from the outset. A common and versatile method involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by the cyclization of the intermediate thiosemicarbazides. mdpi.comresearchgate.net

Introduction of Varied Substituents on Phenyl Ringmdpi.comnih.gov

The introduction of substituents onto the phenyl ring is a primary strategy for modulating the electronic and steric properties of the molecule. This is often achieved by utilizing appropriately substituted starting materials in the synthesis process.

One prevalent method begins with a substituted benzoic acid. For instance, novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide were synthesized starting from 3-bromobenzoic acid. nih.gov This acid is first converted to its corresponding methyl ester and then to 3-bromobenzohydrazide. nih.gov This substituted hydrazide serves as the key building block, carrying the bromophenyl moiety that is ultimately incorporated into the final triazole analogue. nih.gov

Another approach involves introducing the substituted phenyl group via an aryl isothiocyanate during the formation of the triazole ring. For example, 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol was synthesized by reacting phenylacetic acid hydrazide with 4-chlorophenyl isothiocyanate to form an intermediate thiosemicarbazide, which was then cyclized. mdpi.comnih.gov This method allows for a diverse range of substituents on the phenyl ring at the N-4 position of the triazole.

Table 1: Examples of Phenyl Ring Substituted Analogues and Starting Materials

Final Compound Moiety Substituted Starting Material Reference
5-(3-bromophenyl)-1,2,4-triazole 3-bromobenzoic acid nih.gov
4-(4-chlorophenyl)-1,2,4-triazole 4-chlorophenyl isothiocyanate mdpi.com

Modifications at the Hydroxyl Group

Modifications at the carbon atom bearing the hydroxyl group (C3) are crucial for developing new derivatives. A significant body of research focuses on the synthesis and reaction of the corresponding thiol (-SH) analogue, 5-phenyl-4H-1,2,4-triazole-3-thiol, which serves as a versatile intermediate. mdpi.comresearchgate.netzsmu.edu.ua The synthesis of this thiol often begins with benzohydrazide, which reacts with carbon disulfide (CS2) in an alkaline solution to yield a potassium dithiocarbazinate salt. researchgate.netrdd.edu.iq Subsequent cyclization of this salt with hydrazine (B178648) hydrate (B1144303) produces the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net

Once the triazole-3-thiol is formed, the thiol group is readily alkylated to produce a variety of S-substituted derivatives. researchgate.net This S-alkylation is a common strategy for introducing diverse functional groups, effectively modifying the part of the molecule where the hydroxyl group would be in the parent compound. researchgate.netmdpi.com For example, new conjugates have been created by reacting S-propargylated 1,2,4-triazoles with various azides via a Cu(I)-catalyzed cycloaddition, linking the 1,2,4-triazole (B32235) to a 1,2,3-triazole core. nih.gov Another study describes the synthesis of 1,2,4-triazolo[3,4-b] mdpi.comnih.govnih.govthiadiazine derivatives by reacting the triazole-thiol with various 2-bromoacetophenones. mdpi.com

Table 2: Examples of Reagents for Modifying the Thiol Analogue at C3

Reagent Class Specific Example Resulting Moiety Reference
Halogenated Acetals 2-bromo-1,1-diethoxyethane S-CH2CH(OEt)2 mdpi.com
Benzyl (B1604629) Halides Substituted benzyl chlorides S-CH2-Aryl researchgate.net
α-Halo Ketones Substituted bromoacetophenones S-CH2-CO-Aryl researchgate.netmdpi.com

Functionalization at the Triazole Nitrogen Atomsorganic-chemistry.org

Functionalization at the nitrogen atoms of the 1,2,4-triazole ring offers another avenue for creating structural diversity. The N-4 position is a common site for substitution. One direct method involves the synthesis of 4-amino-1,2,4-triazoles, which can then serve as a platform for further derivatization. researchgate.net For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be condensed with various aldehydes to form Schiff bases at the N-4 amino group. mdpi.comresearchgate.net

Another strategy involves introducing substituents during the ring formation. The synthesis of 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole demonstrates the introduction of an allyl group at the N-4 position. mdpi.com Similarly, various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are prepared by cyclizing 1,4-disubstituted thiosemicarbazides, where the substituent at the N-4 position is dictated by the choice of isothiocyanate used in the preceding step. mdpi.comnih.gov This allows for the incorporation of various aryl or alkyl groups at this nitrogen atom.

Design Principles for Novel this compound Derivatives

The development of novel derivatives of this compound is guided by several key design principles, largely aimed at optimizing their biological activity and physicochemical properties for applications in medicine and material science.

A primary principle is the exploration of Structure-Activity Relationships (SAR) . By systematically introducing a variety of substituents at different positions on the scaffold, chemists aim to identify which functional groups enhance a desired biological effect, such as antifungal, anticancer, or antibacterial activity. nih.gov For example, SAR studies on a series of 1,2,4-triazole-3-thiols indicated that introducing a phenoxy moiety at the para-position of the N-4 phenyl ring resulted in broad-spectrum antibacterial activity. nih.gov

Another key design principle is the modification of physicochemical properties to improve a compound's potential as a drug candidate. This includes altering lipophilicity, which can enhance membrane permeability and cellular uptake. The modification of a thiol group on the triazole ring, for instance, can increase lipophilicity and potentially improve the compound's physical properties. mdpi.com

Bioisosteric replacement is also a widely used strategy. The 1,2,4-triazole ring itself is considered a bioisostere of an amide or ester bond, offering similar hydrogen bonding capabilities but with improved metabolic stability. nih.gov Within the scaffold, replacing the hydroxyl group with its thiol analogue (-SH) is a classic bioisosteric modification that can significantly alter the compound's binding affinity, reactivity, and metabolic profile. zsmu.edu.ua

Finally, the principle of molecular hybridization or conjugation is employed to create multifunctional molecules. This involves linking the phenyl-triazole scaffold to other known pharmacophores. For instance, researchers have synthesized conjugates of 1,2,4-triazoles and 1,2,3-triazoles to explore novel anticancer agents. nih.gov This approach aims to combine the therapeutic benefits of two different classes of compounds into a single molecule, potentially leading to synergistic effects or a novel mechanism of action. In material science, functionalization is used to create organic ligands for transition metal complexes with specific catalytic or optical properties. mdpi.com

Preclinical and in Vitro Biological Activity Studies of Phenyl 4h 1,2,4 Triazol 3 Yl Methanol and Its Derivatives

In Vitro Antimicrobial and Antifungal Activity

The 1,2,4-triazole (B32235) nucleus is a core scaffold in many compounds exhibiting a wide range of biological activities. ekb.eg Derivatives are often synthesized and tested to identify novel agents with therapeutic potential against various pathogens. researchgate.netnih.gov

Derivatives of the 1,2,4-triazole scaffold have been evaluated against both Gram-positive and Gram-negative bacteria, with notable activity often observed against Staphylococcus aureus.

A series of novel Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol structure demonstrated potent antibacterial activity against S. aureus. nih.gov The effectiveness of these compounds was found to be comparable or even superior to the standard drug streptomycin (B1217042). researchgate.netnih.gov Specifically, the derivative featuring a 4-chloro substitution on the benzylidene ring showed antibacterial activity superior to streptomycin against S. aureus. nih.gov However, none of the seventeen derivatives synthesized in this particular study showed any activity against the Gram-negative bacterium Escherichia coli. researchgate.netnih.gov

In another study, different 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives were tested. ktu.edu.tr Compound 5b was effective against the Gram-positive S. aureus, while compound 5a was active against both S. aureus and Pseudomonas aeruginosa. ktu.edu.tr Research on Schiff bases of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides indicated that all tested compounds had an effect against S. aureus equivalent to the standard drug ceftriaxone, and moderate activity against E. coli. nih.gov

Furthermore, the compound (E)-2-((1H-1,2,4-triazol-3-ylimino)methyl)phenol has shown antibacterial effects against both E. coli and S. aureus. irphouse.com The presence of a chloro group on the phenyl ring attached to an imine carbon has been noted as being beneficial for the antibacterial activity of certain triazole derivatives. indexcopernicus.com

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Class Bacterial Strain Activity Summary Reference
4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Staphylococcus aureus Superior to streptomycin nih.gov
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Escherichia coli No activity observed nih.gov
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) Staphylococcus aureus Effective ktu.edu.tr
(E)-2-((1H-1,2,4-triazol-3-ylimino)methyl)phenol Staphylococcus aureus Active irphouse.com
(E)-2-((1H-1,2,4-triazol-3-ylimino)methyl)phenol Escherichia coli Active irphouse.com
N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides Staphylococcus aureus Same effect as ceftriaxone nih.gov
N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides Escherichia coli Moderate activity nih.gov

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents, with clinically used drugs like fluconazole (B54011) and itraconazole (B105839) featuring this core structure. buketov.edu.kz Consequently, many novel derivatives are assessed for their efficacy against fungal pathogens, particularly Candida albicans, a common cause of serious fungal infections. ekb.eg

Studies have shown that various 1,2,4-triazole derivatives exhibit a wide spectrum of antifungal activity, with Minimum Inhibitory Concentrations (MICs) against C. albicans ranging from as low as <0.063 to 32 μg/mL. ekb.eg For instance, a series of 1,2,4-triazole-linked thiazolidin-4-one compounds demonstrated antifungal activity against C. albicans, with some derivatives showing two-fold superior activity compared to griseofulvin. ekb.eg

In one study, a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, compound 4c , displayed the highest activity against C. albicans ATCC 60193 among the tested compounds. ktu.edu.tr Another investigation into novel indole-triazole compounds found that a derivative with N-phenyl and 3,4-dichlorobenzyl moieties had a MIC value of 2 mg/mL against C. albicans. nih.gov

However, not all derivatives are effective. A study of seventeen 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives found that none showed positive results against C. albicans. nih.gov This highlights the critical role that specific substituents play in determining antifungal efficacy.

**Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives against *Candida albicans***

Compound/Derivative Class Activity Metric (MIC/MFC) Result Reference
1,2,4-Triazole-thiazolidin-4-one with 2-Br substituent MIC 200 μg/mL ekb.eg
1,2,4-Triazole-linked thiazolidin-4-one (12b) MFC 200 μg/mL ekb.eg
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (4c) - Highest activity in its series ktu.edu.tr
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - No activity observed nih.gov
Triazole containing isoxazole (B147169) (5a) MIC80 0.0313 μg/mL nih.gov

The primary mechanism of action for triazole antifungals is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired cell growth. nih.gov Triazoles achieve this by targeting and inhibiting lanosterol (B1674476) 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme crucial for the conversion of lanosterol to ergosterol. nih.govnih.gov The triazole ring is an essential pharmacophore that binds tightly to the heme iron atom at the active site of the CYP51 enzyme, blocking its function. nih.gov

Studies on 1,2,3-triazole–quinazolinone conjugates confirmed a dose-dependent decrease in cellular ergosterol content in C. albicans, indicating significant disruption of the ergosterol biosynthetic pathway via inhibition of lanosterol 14α-demethylase. nih.gov

Enzyme Inhibition Studies and Molecular Target Identification (in vitro)

Beyond their antimicrobial effects, 1,2,4-triazole derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential for broader therapeutic applications.

The primary antifungal mechanism of triazoles is a direct modulation of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.govnih.gov By inhibiting this enzyme, the compounds disrupt the synthesis of ergosterol, which is essential for the integrity of the fungal cell membrane. nih.gov This inhibition is a hallmark of the azole class of antifungals. nih.gov

In the context of human enzymes, theoretical studies have explored the metabolism of related phenyl-containing heterocyclic compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), by human cytochrome P450 enzymes. nih.govresearchgate.net These studies investigate metabolic pathways like N-demethylation and aromatic hydroxylation mediated by the P450 active species. nih.govresearchgate.net While not direct studies on phenyl(4H-1,2,4-triazol-3-yl)methanol, they illustrate the general capacity of P450 enzymes to metabolize such structures. nih.govresearchgate.net Furthermore, other phenyl-containing molecules have been shown to be metabolized by and also selectively inhibit human CYP450 isoforms like CYP2D6. doi.org

Derivatives of 1,2,4-triazole have shown significant potential as inhibitors of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.govresearchgate.net

Two series of N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and its 4-phenyl analogue were synthesized and evaluated for cholinesterase inhibition. researchgate.net These compounds displayed moderate to good activity. Notably, compound 9j showed potent inhibition against both AChE (IC₅₀ = 5.41 ± 0.24 µM) and BChE (IC₅₀ = 7.52 ± 0.18 µM), while compound 10f was also a potent AChE inhibitor (IC₅₀ = 13.57 ± 0.31 µM). researchgate.net

Similarly, a study on azinane triazole-based derivatives identified compounds with potent inhibitory activity against both AChE and BChE. nih.govacs.org Derivatives with 3-methyl phenyl (12d ) and 3,5-dimethyl phenyl (12m ) groups were found to be highly potent inhibitors of BChE, with IC₅₀ values of 0.017 ± 0.53 µM and 0.038 ± 0.50 µM, respectively. nih.gov

Another group of N-phenylacetamide derivatives bearing a 1,2,4-triazole ring exhibited moderate and selective AChE inhibitory activity. The most active compound in this series, 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide, had an IC₅₀ value of 6.68 µM. researchgate.net

Kinase Inhibition Potential

Derivatives of the 1,2,4-triazole scaffold have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. In silico molecular docking studies have been a primary method to predict the binding affinity of these compounds to the active sites of kinases.

One study synthesized a series of N-arylated 5-aryl-1,2,4-triazole-coupled acetamide (B32628) derivatives and evaluated their interaction with protein kinase B (also known as Akt) and c-kit tyrosine kinase. nih.gov Molecular docking results indicated that these compounds, particularly derivative 7f , exhibited excellent binding affinities for both kinases. nih.gov This suggests a potential mechanism for the observed anti-proliferative effects, as both kinases are key components of signaling pathways that promote cell survival and proliferation. nih.gov For instance, compound 7f showed a binding affinity of -170.066 kcal/mol with protein kinase B and -176.749 kcal/mol with c-kit tyrosine kinase. nih.gov

Another investigation into 1,2,4-triazole derivatives revealed potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. researchgate.net Compound 3f from this series was the most effective, inhibiting VEGFR-2 with an IC₅₀ value of 0.0557 µM. researchgate.net Further research on hybrid molecules incorporating both 1,2,3-triazole and 1,2,4-triazole moieties identified compounds with inhibitory potential against B-RAFV600E and Epidermal Growth Factor Receptor (EGFR), both of which are significant targets in cancer therapy. nih.gov

Table 1: Molecular Docking Scores of 1,2,4-Triazole Derivatives against Protein Kinases

Compound Target Kinase Binding Affinity (kcal/mol) Source
7f Protein Kinase B -170.066 nih.gov
7f c-kit Tyrosine Kinase -176.749 nih.gov

This table presents in silico data predicting the binding energy between the compound and the kinase active site.

Other Relevant Enzyme Interactions

Beyond kinases, 1,2,4-triazole derivatives have demonstrated inhibitory activity against a range of other enzymes. A study focusing on eugenol-derived 1,2,4-triazoles identified a potent cyclooxygenase-2 (COX-2) inhibitor, compound 10 , with an IC₅₀ of 0.28 μM. researchgate.net Since elevated COX-2 levels are linked to inflammation and tumorigenesis, its inhibition is a valuable therapeutic strategy. researchgate.net The same study also highlighted the potential of these derivatives to inhibit aromatase, an enzyme critical for estrogen synthesis, which is a key target in hormone-dependent breast cancers. researchgate.net

In a different line of research, a series of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides were synthesized and evaluated as potential 15-lipoxygenase (15-LOX) inhibitors. nih.gov Lipoxygenases are involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development.

Furthermore, studies on (2-phenyl-2H-1,2,3-triazol-4-yl)methanol have explored its interaction with α-glycosidase, an enzyme involved in carbohydrate metabolism. This compound was found to be a moderate inhibitor. The mechanism is believed to involve the triazole ring's nitrogen atoms binding to metal ions within the enzyme's active site. Another study identified novel galactosyl-4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives as weak inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), an enzyme crucial for the parasite's survival. acs.org

Cytotoxic Effects on Cancer Cell Lines (in vitro)

The cytotoxic potential of compounds derived from the this compound backbone has been extensively evaluated against a variety of human cancer cell lines. These in vitro studies are fundamental in identifying candidates for further anticancer drug development.

Cell Proliferation Inhibition Assays

The MTT assay is a standard method used to assess the ability of a compound to inhibit cancer cell proliferation. Numerous studies have reported the cytotoxic activities of 1,2,4-triazole derivatives.

A series of N-arylated 1,2,4-triazole coupled acetamides (compounds 7a-f ) demonstrated mild to outstanding anticancer activity against the HepG2 liver cancer cell line. nih.gov Compound 7f , which has two methyl groups on the phenyl ring, was the most potent, with an IC₅₀ value of 16.782 µg/mL. nih.gov Another study investigated 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov The synthesized compounds were generally most cytotoxic against the melanoma cell line, with EC₅₀ values in the range of 2–17 µM for the most promising derivatives. nih.gov

Research on β-phenylalanine derivatives incorporating a 1,2,4-triazole moiety also identified potent antiproliferative agents. mdpi.com When screened against the A549 human lung adenocarcinoma cell line, compound 13b was one of the most active. mdpi.com It retained potent activity in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer models, with its efficacy being comparable to the chemotherapy drug cisplatin. mdpi.com Additionally, 1,2,4-triazolo-linked bis-indolyl conjugates were tested against several human cancer cell lines, showing particular susceptibility in colon (HT-29) and breast cancer cells. nih.gov Conjugates 15o (IC₅₀ = 2.04 μM) and 15r (IC₅₀ = 0.85 μM) showed promising cytotoxicity against the HT-29 cell line, surpassing that of the standard drug 5-fluorouracil (B62378) (IC₅₀ = 5.31 μM). nih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀/EC₅₀) of Phenyl-1,2,4-Triazole Derivatives on Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀/EC₅₀ Value Source
Compound 7f HepG2 (Liver) 16.782 µg/mL nih.gov
Hydrazone Derivatives IGR39 (Melanoma) 2–17 µM nih.gov
Hydrazone Derivatives MDA-MB-231 (Breast) 2–17 µM nih.gov
Hydrazone Derivatives Panc-1 (Pancreatic) 2–17 µM nih.gov
Compound 13b H69 (Small Cell Lung) Potent Activity mdpi.com
Compound 13b H69AR (Resistant Lung) Potent Activity mdpi.com
Compound 15o HT-29 (Colon) 2.04 µM nih.gov
Compound 15r HT-29 (Colon) 0.85 µM nih.gov

IC₅₀/EC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Mechanisms of Cytotoxicity (e.g., apoptosis induction, cell cycle arrest)

Understanding the mechanisms by which these compounds kill cancer cells is crucial. Studies have shown that 1,2,4-triazole derivatives can induce cytotoxicity through several pathways, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

One of the most effective VEGFR-2 inhibitors, compound 3f , was found to induce early apoptosis in 21.44% of treated MCF-7 breast cancer cells, a more than 36-fold increase compared to the control. researchgate.net It also increased the level of the pro-apoptotic protein Bax by approximately five-fold. researchgate.net Similarly, 1,2,4-triazolo-linked bis-indolyl conjugates 15o and 15r were found to induce apoptosis in HT-29 colon cancer cells at concentrations of 2 µM and 1 µM, respectively. nih.gov These compounds also caused cell cycle arrest at the G0/G1 phase, disrupted the mitochondrial membrane potential, and enhanced the production of reactive oxygen species (ROS). nih.gov

Further mechanistic studies on a generic triazole compound in MHCC97H liver cancer cells showed a decrease in the levels of phosphorylated ERK1/2 and Akt proteins, which are key components of cell survival pathways. latamjpharm.org Conversely, the level of phosphorylated p38, a protein often associated with stress responses and apoptosis, was prominently increased. latamjpharm.org

Receptor Binding and Ligand-Target Interactions (in vitro / in silico)

Molecular modeling and in vitro assays have provided significant insights into how phenyl-1,2,4-triazole derivatives interact with their biological targets at a molecular level. These studies help in understanding structure-activity relationships and in designing more potent and selective molecules.

In silico docking studies have been widely used to predict the binding modes of these compounds. For example, the docking of N-arylated 1,2,4-triazole coupled acetamides into the binding pockets of protein kinase B and c-kit tyrosine kinase revealed key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov The superior activity of certain derivatives was attributed to specific substitutions that improved these interactions. nih.gov

In another study, a neuroprotective triazole derivative, W112 , was found to exert its anti-inflammatory effects in a model of Alzheimer's disease by regulating the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. nih.gov This indicates a direct or indirect interaction with components of these critical inflammatory pathways. nih.gov Similarly, immunofluorescence and Western blot assays for 1,2,4-triazolo-linked bis-indolyl conjugates showed that they reduced the expression of proteins involved in the β-catenin pathway, such as PI3K-P85, β-catenin, and NF-κB, in colorectal cancer cells. nih.gov In silico docking further supported their dual inhibitory action against PI3K and tankyrase, two key players in this pathway. nih.gov

Integrated computational and experimental methods identified N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide (HIT104310526 ) as a potent and selective inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), an immune checkpoint receptor. nih.gov Molecular dynamics simulations confirmed its superior binding affinity and stable interactions within the TIM-3 binding pocket. nih.gov

Antioxidant Properties and Radical Scavenging Activity (in vitro)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases, including cancer. isres.org Synthetic antioxidants are therefore of great interest. Various 1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant capabilities using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays.

One study synthesized a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and tested their antioxidant activity using the DPPH method. researchgate.net Among the tested compounds, 5b was found to be the most active, with an IC₅₀ value of 5.84 µg/ml, which was comparable to the standard antioxidant, ascorbic acid. researchgate.net Another study on 1,2,4-triazole derivatives with a morpholine (B109124) moiety also identified compounds with significant antioxidant activity. zsmu.edu.ua It was noted that introducing a free amino group or a phenyl substituent at the N4 position of the triazole ring generally increased the antioxidant capacity. zsmu.edu.ua Specifically, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol (2.10 ) was among the most active compounds. zsmu.edu.ua

The presence of a hydroxyl (-OH) group on the phenyl ring of triazole derivatives has been reported to enhance antioxidant activity, likely due to the potential for extended conjugation after hydrogen radical abstraction. isres.org Research on novel 1,2,3-triazole-containing nitrones also identified potent antioxidants, with compound 9f being a notable inhibitor of lipoxygenase (LOX) and an efficient scavenger of hydroxyl and ABTS radicals. nih.gov

Table 3: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Assay Result Source
Compound 5b DPPH Scavenging IC₅₀ = 5.84 µg/ml researchgate.net
Compound 2.10 TBA-AP Reduction 42.50% reduction zsmu.edu.ua
Compound 1a DPPH Scavenging Highest activity in series isres.org
Compound 9f LOX Inhibition IC₅₀ = 27 µM nih.gov
Compound 9f Hydroxyl Radical Scavenging 99.9% scavenging nih.gov
Compound 9f ABTS Radical Scavenging 16% scavenging nih.gov

This table summarizes the in vitro antioxidant potential of various triazole derivatives as measured by different standard assays.

Coordination Chemistry of Phenyl 4h 1,2,4 Triazol 3 Yl Methanol and Its Derivatives

Ligand Properties and Coordination Modes with Metal Ions

The coordination behavior of 1,2,4-triazole (B32235) derivatives is well-documented, with the triazole ring typically acting as a bridging or chelating ligand through its nitrogen atoms. In the case of phenyl(4H-1,2,4-triazol-3-yl)methanol, the presence of the hydroxymethyl group at the 3-position and the phenyl group at the 4-position of the triazole ring introduces additional steric and electronic factors that influence its coordination with metal ions.

The nitrogen atoms of the 1,2,4-triazole ring are the primary sites for coordination with transition metal ions. Typically, these ligands coordinate in a bidentate fashion through the N1 and N2 atoms, forming a stable five-membered chelate ring.

Copper(II) Complexes: Copper(II) complexes with 1,2,4-triazole derivatives have been studied for their magnetic and catalytic properties. ijrrr.commdpi.comnih.gov While specific studies on the coordination of this compound with Cu(II) are not extensively detailed in the available literature, analogies can be drawn from related systems. For instance, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with Cu(II), the ligand acts as a bidentate donor, coordinating through a sulfur and a nitrogen atom to form a square planar geometry. nih.govresearchgate.netnih.gov For this compound, it is anticipated that coordination would occur through two of the triazole nitrogen atoms. The hydroxymethyl group could also potentially coordinate to the metal center, leading to a tridentate coordination mode, or it could be involved in hydrogen bonding within the crystal lattice.

Iron(III) Complexes: Iron complexes incorporating 1,2,4-triazole-based ligands are of interest for their spin-crossover properties. researchgate.net The coordination with Fe(III) is expected to be similar to that with other first-row transition metals, involving the nitrogen atoms of the triazole ring. The specific geometry would depend on the stoichiometry of the complex and the nature of the counter-ions.

Samarium(III) Complexes: The interaction of lanthanide ions, such as Sm(III), with nitrogen-containing heterocyclic ligands is an area of active research. A study on a samarium(III) complex with a Schiff base derived from a 1,2,4-triazole, (E)-1-phenyl-N-(4H-1,2,4-triazol-4-yl)methanimine, provides valuable insights. doi.orgsigmaaldrich.com In this complex, the samarium ion is coordinated by nitrate (B79036) ions and water molecules, and the triazole ligand is linked through hydrogen bonding. doi.orgsigmaaldrich.com This suggests that for this compound, direct coordination to Sm(III) might compete with interactions mediated by solvent or other ligands. The coordination environment around the samarium ion in the aforementioned complex is a distorted capped square antiprism. doi.orgsigmaaldrich.com Studies on other lanthanide complexes with bis(1,2,4-triazol-1-yl)pyridine ligands also show coordination through the triazole nitrogen atoms. bldpharm.comfluorochem.co.uk

The formation of metal complexes with ligands like this compound can lead to various stereoisomers, including geometric and optical isomers. The geometry of the complex is dictated by the coordination number of the metal ion and the denticity of the ligand.

For a bidentate coordination of the triazole ligand, a metal ion with a coordination number of four could adopt either a tetrahedral or a square planar geometry. Square planar complexes can exhibit cis and trans geometric isomers. For octahedral complexes (coordination number of six), where multiple ligands are present, a richer variety of geometric isomers, such as facial (fac) and meridional (mer), is possible.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their properties and reactivity. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of a ligand. Upon complexation of this compound, shifts in the vibrational frequencies of the C=N and N-N bonds within the triazole ring are expected. These shifts are indicative of the involvement of the triazole nitrogen atoms in coordination to the metal center. For instance, in related 1,2,4-triazole derivatives, the C=N stretching vibration is typically observed in the range of 1500-1600 cm⁻¹. rdd.edu.iq A shift to lower or higher frequencies upon complexation would confirm coordination. The O-H stretching frequency of the hydroxymethyl group, typically appearing as a broad band around 3200-3400 cm⁻¹, would also be affected if the oxygen atom is involved in coordination or strong hydrogen bonding.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes of triazole ligands, d-d transitions and charge-transfer bands are commonly observed. In a Sm(III) adduct of a related triazole Schiff base, the electronic spectrum shows a strong band attributed to n-π* transitions within the triazole and imine groups, with no significant change upon adduct formation. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of diamagnetic metal complexes in solution. Upon coordination, changes in the chemical shifts of the protons and carbons of the ligand are expected, particularly for those nuclei close to the coordination site. The proton of the hydroxymethyl group and the protons of the phenyl and triazole rings would all be sensitive to the coordination environment. For paramagnetic complexes, such as those of Cu(II) and Fe(III), NMR spectra are often broadened and more complex to interpret.

Spectroscopic Data for a Related Compound: 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
Technique Observed Signals (δ ppm or ν cm⁻¹)
¹H-NMR (Py-d₅)16.00 (s, 1H, -NH), 7.64-7.62 (m, 2H), 7.50 (d, 2H), 7.38-7.31 (m, 3H), 7.03 (d, 2H), 3.35 (s, 3H, -OCH₃)
¹³C-NMR (Py-d₅)171.7 (C=S), 160.8, 151.9, 131.0, 130.7, 129.4, 129.3, 128.8, 127.6, 115.5, 55.8 (O-CH₃)
¹⁵N-NMR (Py-d₅)182.6 (4-N)
IR (KBr)3053 (Ar-CH), 2928 (aliphatic H), 1594 (C=N) for a similar derivative zsmu.edu.ua
Data from reference mdpi.combldpharm.com

Single-crystal X-ray diffraction provides the most definitive structural information for coordination compounds. The crystal structure of a Sm(III) adduct with (E)-1-phenyl-N-(4H-1,2,4-triazol-4-yl)methanimine reveals a triclinic P-1 space group. doi.orgsigmaaldrich.com The samarium ion is coordinated by three bidentate nitrate anions and three water molecules, forming a distorted capped square antiprism geometry. The triazole ligand is not directly coordinated to the metal but is involved in a 2-D supramolecular framework through hydrogen bonding. doi.orgsigmaaldrich.com

The crystal structure of a related derivative, 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, shows that the triazole ring is planar and exhibits significant dihedral angles with the attached phenyl and benzothiazole (B30560) planes. nih.gov This provides insight into the potential steric hindrance the phenyl group at the N4 position might impose on the coordination of the triazole ring.

Crystallographic Data for a Related Sm(III) Adduct
Compound [Sm(NO₃)₃(H₂O)₃]·2L (L= (E)-1-phenyl-N-(4H-1,2,4-triazol-4-yl)methanimine)
Crystal System Triclinic
Space Group P-1
Coordination Geometry Distorted capped square antiprism
Data from reference doi.orgsigmaaldrich.comresearchgate.net

Potential Applications in Homogeneous or Heterogeneous Catalysis

Transition metal complexes with 1,2,4-triazole ligands have shown promise as catalysts in various organic transformations. The electronic properties and steric environment provided by the triazole ligand can be tuned to enhance the catalytic activity and selectivity of the metal center.

Homogeneous Catalysis: Copper(II) complexes with a 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). ijrrr.commdpi.comnih.gov This suggests that Cu(II) complexes of this compound could also be active in oxidation catalysis. The presence of the hydroxymethyl group could potentially influence the solubility and stability of the catalyst in different solvent systems. Iron complexes with triazolylidene ligands have been used in the geminal dimerization of phenylacetylene. nih.gov

Heterogeneous Catalysis: While there are no specific examples of heterogeneous catalysis using complexes of this compound, the ligand could potentially be immobilized on a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst. This would offer the advantages of easy separation and recyclability of the catalyst.

Emerging Research Directions and Non Biomedical Applications

Role in Advanced Materials Science

The inherent structural and electronic characteristics of the phenyl-1,2,4-triazole core make it a versatile building block in materials science. Researchers are exploring its integration into advanced materials to harness its optical and polymeric properties.

Derivatives of 4H-1,2,4-triazole are recognized for their potential in optoelectronics, primarily due to their significant luminescent and nonlinear optical (NLO) properties. mdpi.comnih.gov The conjugation between the phenyl ring and the triazole system provides a backbone for creating novel luminophores. mdpi.com

Recent research has focused on synthesizing new luminophores by coupling 4-alkyl-4H-1,2,4-triazole cores with various aromatic systems, resulting in compounds with high luminescence and substantial quantum yields. mdpi.commdpi.com These materials exhibit promising characteristics for applications in devices like organic light-emitting diodes (OLEDs).

Furthermore, theoretical and experimental studies on related N-substituted 1,2,4-triazole (B32235) derivatives have highlighted their potential for NLO applications. nih.gov Density Functional Theory (DFT) calculations have been used to investigate properties like HOMO-LUMO energy gaps and hyperpolarizability, which are critical indicators of NLO activity. nih.gov For instance, certain derivatives have been shown to possess large hyperpolarizability values, suggesting they could be instrumental in fabricating materials for optoelectronic devices. nih.gov The ability to fine-tune the electronic properties by modifying substituents on the triazole ring allows for the targeted design of materials with specific optical characteristics. nih.gov

Table 1: Nonlinear Optical (NLO) Properties of Selected 1,2,4-Triazole Derivatives This table presents theoretical data calculated using Density Functional Theory (DFT) for novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, highlighting their potential for optoelectronic applications.

Compound IDHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
7a -7.128-1.4915.637
7b -6.973-1.3585.615
7c -7.144-2.5264.618

Data sourced from a study on NLO properties of triazole derivatives. nih.gov

The 1,2,4-triazole moiety is increasingly used in polymer chemistry and material engineering. Triazoles can be incorporated into polymer chains to create materials with unique functionalities, such as conducting polymers and materials with enhanced thermal stability. nih.govlifechemicals.com They are also employed as stabilizers in various polymers. nih.gov

In the field of material engineering, 1,2,4-triazoles are attractive as organic ligands for the crystal engineering of transition metal organometallic compounds. mdpi.com The nitrogen atoms in the triazole ring can coordinate with metal ions, leading to the formation of stable coordination polymers and metal-organic frameworks (MOFs). mdpi.com For example, 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole has been used as a precursor to prepare copper(I) coordination compounds with interesting nonlinear optical and magnetic properties. mdpi.com Additionally, 1,2,4-triazole derivatives are key components in the development of organic polymers for light-emitting devices. lifechemicals.com

Industrial Chemical Processes and Environmental Applications

The reactivity and structural features of phenyl(4H-1,2,4-triazol-3-yl)methanol and its analogues make them suitable for various industrial and environmental applications, from preventing metal degradation to serving as foundational molecules in complex chemical syntheses.

Derivatives of phenyl-4H-1,2,4-triazole, particularly those containing a thiol group (mercaptans), have demonstrated exceptional efficacy as corrosion inhibitors for various metals and alloys. fluorochem.co.ukresearchgate.net Compounds such as 5-Phenyl-4H-1,2,4-triazole-3-thiol have been shown to effectively protect mild steel in acidic environments like sulfuric acid and copper in saline solutions. fluorochem.co.ukresearchgate.netresearchgate.netbldpharm.com

The mechanism of inhibition involves the adsorption of the triazole molecules onto the metal surface, forming a protective film that retards both anodic and cathodic corrosion reactions. fluorochem.co.ukresearchgate.netresearchgate.net This adsorption, which often follows the Langmuir adsorption isotherm, is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the phenyl group. fluorochem.co.ukresearchgate.net Studies have shown that these compounds act as mixed-type inhibitors with a predominant effect on the cathodic reaction. fluorochem.co.ukresearchgate.net The inhibition efficiency increases with the concentration of the inhibitor, reaching levels as high as 91.6% for mild steel in certain conditions. fluorochem.co.ukresearchgate.netresearchgate.net

Table 2: Corrosion Inhibition Efficiency of 5-Phenyl-4H-1,2,4-triazole-3-thiol (PTT) This table summarizes the performance of a closely related triazole derivative in protecting different metals under various corrosive conditions.

MetalCorrosive MediumInhibitor ConcentrationMaximum Inhibition Efficiency (%)Reference
Mild Steel0.5 M H₂SO₄0.5 mM91.6 fluorochem.co.ukresearchgate.netresearchgate.net
Copper3.5% NaCl1500 ppm~90 bldpharm.com

This compound and its related structures are highly valuable as chemical intermediates for the synthesis of more complex molecules. zsmu.edu.ua The triazole ring serves as a stable scaffold that can be functionalized through various reactions. mdpi.comresearchgate.net

For example, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are common starting materials for producing a wide range of derivatives through reactions like S-alkylation. mdpi.comresearchgate.net These intermediates can then be converted into other functional groups, such as ketones and secondary alcohols, to create novel compounds. mdpi.comresearchgate.net The synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is another common route, where the triazole acts as a foundational nucleus for building larger, more complex structures. researchgate.net This versatility makes these triazole derivatives essential building blocks in organic synthesis programs aimed at discovering new functional materials. lifechemicals.com

The high nitrogen content inherent to the 1,2,4-triazole ring makes its derivatives candidates for development as energetic materials. researchgate.netbohrium.com This class of materials includes explosives, propellants, and gas-generating agents, which are used in applications such as automotive airbags and fire suppression systems. researchgate.netbohrium.com

Nitrogen-rich energetic salts based on the 1,2,4-triazole framework are of particular interest because they can release large volumes of gas, primarily nitrogen (N₂), upon combustion or decomposition. bohrium.com Research into various 1,2,4-triazole derivatives has shown that they can be formulated into compositions with excellent gas productivity, characterized by high maximum combustion pressures and rapid pressure-increase rates. bohrium.com While research has focused on derivatives functionalized with nitro or amino groups to enhance energetic properties, the fundamental stability and high nitrogen content of the triazole ring are key. bohrium.comsci-hub.sersc.org These properties make the 1,2,4-triazole scaffold a promising platform for designing next-generation, environmentally benign gas-generating agents. bohrium.com

Future Prospects in Synthetic Organic Chemistry

The compound this compound is emerging as a molecule of significant interest in synthetic organic chemistry, primarily due to its unique combination of functional groups: a phenyl ring, a 1,2,4-triazole core, and a primary alcohol. This trifecta of features opens up extensive possibilities for its use as a versatile building block, a precursor for novel reagents, and a ligand in catalysis. The inherent properties of the 1,2,4-triazole ring, such as its aromaticity, stability, and electron-deficient nature, coupled with the reactivity of the hydroxyl group and the steric and electronic influence of the phenyl substituent, make it a promising scaffold for creating complex molecular architectures. researchgate.netwikipedia.org

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, but its non-biomedical applications, particularly in materials science and catalysis, are a growing field of research. mdpi.comlifechemicals.com Derivatives of 1,2,4-triazole are known to be valuable intermediates for the synthesis of a wide range of heterocyclic compounds. zsmu.edu.uafarmaciajournal.com The future prospects for this compound in synthetic organic chemistry are rooted in its potential to be a multifunctional and adaptable chemical tool.

As a Versatile Building Block:

This compound is an ideal candidate for use as a foundational unit in the construction of more elaborate molecules. The hydroxyl group serves as a convenient handle for a variety of chemical transformations. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. researchgate.net Esterification or etherification of the alcohol can be used to attach this triazole-containing motif to other molecules, including polymers or surfaces.

The triazole ring itself contains multiple nitrogen atoms which can be alkylated or can participate in cycloaddition reactions, further expanding the molecular diversity that can be achieved. nih.gov The synthesis of derivatives through modifications at the triazole ring, the phenyl ring, or the methanol (B129727) group allows for the fine-tuning of properties such as solubility, and electronic and coordination capabilities. The general stability of the triazole ring makes it a robust component that can withstand various reaction conditions. nih.gov

Development of Novel Reagents and Ligands:

The structure of this compound is particularly suited for the development of novel ligands for coordination chemistry. The nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group can act as donor atoms to coordinate with metal ions. nih.govresearchgate.net This can lead to the formation of stable metal complexes and metal-organic frameworks (MOFs). The ability of 1,2,4-triazole derivatives to act as bridging ligands is well-documented, suggesting that this compound could be used to create polynuclear complexes with interesting magnetic or catalytic properties. wikipedia.orgnih.gov

The modification of the core structure can lead to the synthesis of a library of ligands with tailored properties. For example, the introduction of phosphine (B1218219) groups or other coordinating moieties can create multidentate ligands capable of forming highly stable complexes with transition metals. rsc.org

Catalytic Applications:

One of the most promising future directions for this compound is in the field of catalysis. Metal complexes derived from triazole-based ligands have shown significant catalytic activity in a range of organic transformations. nih.govrsc.org For example, copper complexes with triazole derivatives have been investigated as catalysts for oxidation reactions and azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". nih.govrsc.org

The potential catalytic applications for metal complexes of this compound and its derivatives are summarized in the table below. These are extrapolated from the known catalytic activities of other triazole-based systems.

Potential Catalytic Reaction Metal Center Rationale/Supporting Evidence Citation
C-C Cross-Coupling ReactionsPalladium, CopperTriazole-based ligands, including those with phosphine functionalities, have been successfully used in palladium-catalyzed coupling reactions. rsc.org
Oxidation ReactionsCopper, IronCopper(II) complexes with 1,2,4-triazole ligands have been shown to catalyze the selective oxidation of substrates like styrene (B11656) and cyclohexane (B81311). nih.gov
Azide-Alkyne Cycloadditions (Click Chemistry)Copper(I)Copper-catalyzed azide-alkyne cycloaddition is a well-established method for synthesizing 1,2,3-triazoles, and 1,2,4-triazole-based ligands can be employed in these systems. nih.govrsc.org
Acyl Transfer Reactions(as organocatalyst)Deprotonated 1,2,4-triazole has been shown to be an effective acyl transfer catalyst. Functionalization could enhance this property. lifechemicals.com

Applications in Materials Science:

Beyond catalysis, the unique electronic properties of the 1,2,4-triazole ring suggest potential applications in materials science. The highly electron-deficient nature of the triazole system imparts excellent electron-transport and hole-blocking capabilities. researchgate.netresearchgate.net This has led to the use of triazole derivatives in the fabrication of organic light-emitting diodes (OLEDs), including phosphorescent OLEDs (PHOLEDs) and polymer-based OLEDs (PLEDs). researchgate.net this compound could serve as a precursor for new materials with applications in optoelectronics. mdpi.com Further research into polymerization or incorporation into larger conjugated systems could yield materials with interesting photophysical properties. mdpi.com Other potential material science applications for triazole derivatives include their use as corrosion inhibitors and components of ionic liquids. lifechemicals.com

The table below outlines potential non-biomedical applications for derivatives of this compound, based on existing research on the 1,2,4-triazole scaffold.

Application Area Specific Use Rationale Citation
Materials Science Organic Light-Emitting Diodes (OLEDs)The 1,2,4-triazole core has good electron-transport and hole-blocking properties. researchgate.netresearchgate.net
Corrosion InhibitorsTriazole derivatives can form protective films on metal surfaces. lifechemicals.com
Ionic LiquidsThe triazole moiety can be functionalized to create salts with low melting points. lifechemicals.com
Coordination Chemistry Ligands for Metal ComplexesNitrogen atoms in the triazole ring and the hydroxyl group can coordinate to metal centers. wikipedia.orgnih.gov
Metal-Organic Frameworks (MOFs)Can act as a multitopic linker to build porous framework structures. researchgate.net
Catalysis Homogeneous CatalysisMetal complexes can catalyze various organic transformations. nih.govrsc.org
OrganocatalysisThe triazole moiety itself can exhibit catalytic activity. lifechemicals.com

Conclusion

Summary of Key Research Findings

The chemical compound phenyl(4H-1,2,4-triazol-3-yl)methanol belongs to the extensively studied 1,2,4-triazole (B32235) class of heterocyclic compounds. While direct and comprehensive research on this specific molecule is limited, a significant body of work on its close structural analogs provides valuable insights. The synthesis of such compounds is generally achievable through established multi-step chemical reactions, often starting from hydrazides and aldehydes. ijrrr.comrdd.edu.iq The physicochemical properties of the title compound are available from chemical suppliers, confirming its identity. fluorochem.co.uk The broader family of 1,2,4-triazole derivatives has demonstrated a remarkable range of biological activities, including potent antifungal, anticancer, and anti-inflammatory effects. nih.govnih.govmdpi.com These findings are largely based on derivatives where the methanol (B129727) group is replaced by a thiol or where additional substitutions are present on the phenyl or triazole rings.

Outlook for Future Research on this compound

The existing research on 1,2,4-triazole derivatives lays a strong foundation for future investigations into this compound. A primary focus should be on the development and documentation of a specific and efficient synthesis protocol for this exact compound. Following a successful synthesis, a thorough characterization of its physical and chemical properties using modern analytical techniques is warranted.

Subsequently, a systematic evaluation of its biological activities is a logical next step. Given the potent antifungal, anticancer, and anti-inflammatory properties of its analogs, screening this compound in these therapeutic areas could yield promising results. Structure-activity relationship (SAR) studies, comparing its efficacy to its thiol-containing and other substituted counterparts, would be particularly insightful. Such research would not only fill the current knowledge gap regarding this specific compound but also contribute to the broader understanding of the 1,2,4-triazole scaffold in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for phenyl(4H-1,2,4-triazol-3-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted triazoles and benzaldehyde derivatives. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst under reduced pressure improves yield (60–75%) . Solvent choice (e.g., ethanol vs. DMF) and reaction time (4–8 hours) critically affect purity, as evidenced by HPLC analysis. Side products like unreacted aldehydes or dimerized triazoles can be minimized by optimizing stoichiometry (1:1 molar ratio) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regioselectivity of triazole substitution and methanol group placement. For instance, 1H^1H NMR peaks at δ 8.5–9.0 ppm indicate aromatic protons adjacent to the triazole ring .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 265.01914 for C10_{10}H8_8ClN5_5S derivatives) validates molecular formulas .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve impurities, achieving >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC50_{50} values varying by >10 µM across studies) often stem from assay conditions. Standardize protocols:

  • Use identical cell lines (e.g., HepG2 for anticancer assays) and incubation times (24–48 hours).
  • Control for solvent effects (DMSO ≤0.1% v/v).
  • Validate results via orthogonal assays (e.g., MIC tests for antimicrobial activity alongside fluorescence-based viability assays) .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like COX-2 or fungal CYP51. Triazole and methanol groups show hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict electron density distribution, revealing nucleophilic attack sites (e.g., sulfur in thiol derivatives) .
  • MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Q. How do structural modifications to the triazole ring or phenyl group alter the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., Cl at para-position): Increase logP (from 1.52 to 2.1) and enhance antimicrobial activity (MIC reduced by 50% for S. aureus) .
  • Methanol vs. Thiol Substituents : Thiol derivatives (e.g., 4-[(4-methyl-triazol-3-yl)sulfanyl]benzene) exhibit higher solubility (PSA 80.52 vs. 40.2 for methanol derivatives) but reduced blood-brain barrier penetration .
  • SAR Insights : Anti-inflammatory activity correlates with triazole N-alkylation (e.g., methyl groups improve IC50_{50} by 30% against IL-6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.